molecular formula C24H26O3 B3025186 9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene CAS No. 898757-50-1

9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene

Cat. No.: B3025186
CAS No.: 898757-50-1
M. Wt: 362.5 g/mol
InChI Key: DSRMNCVXWFNTGU-UHFFFAOYSA-N
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Description

9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]anthracene is a complex organic compound with a molecular formula of C24H26O3 and a molecular weight of 362.46 g/mol . This compound is characterized by the presence of an anthracene moiety linked to a butyryl group, which is further substituted with a 5,5-dimethyl-1,3-dioxane ring. It is typically used in research settings and has various applications in organic synthesis and material science.

Preparation Methods

The synthesis of 9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]anthracene involves multiple steps. One common synthetic route includes the following steps :

    Formation of the 5,5-Dimethyl-1,3-dioxane ring: This step involves the reaction of acetone with ethylene glycol in the presence of an acid catalyst to form the 5,5-dimethyl-1,3-dioxane ring.

    Attachment of the butyryl group: The 5,5-dimethyl-1,3-dioxane ring is then reacted with butyryl chloride in the presence of a base to form the butyryl-substituted dioxane.

    Coupling with anthracene: Finally, the butyryl-substituted dioxane is coupled with anthracene using a Friedel-Crafts acylation reaction, typically in the presence of a Lewis acid such as aluminum chloride.

Chemical Reactions Analysis

9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]anthracene undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions can occur on the anthracene ring, typically using reagents such as halogens or nitro compounds under acidic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]anthracene has several scientific research applications :

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: This compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in research to study the interactions of polycyclic aromatic hydrocarbons with biological systems, including their potential mutagenic and carcinogenic effects.

Mechanism of Action

The mechanism of action of 9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]anthracene involves its interaction with various molecular targets and pathways . The anthracene moiety can intercalate into DNA, disrupting the normal function of the genetic material. This can lead to mutations and other genetic alterations. Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cellular damage.

Comparison with Similar Compounds

9-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyryl]anthracene can be compared with other similar compounds, such as :

    Anthracene: A simpler polycyclic aromatic hydrocarbon without the butyryl and dioxane substitutions.

    9-Anthracenecarboxylic acid: Contains a carboxyl group instead of the butyryl and dioxane substitutions.

    9,10-Dimethylanthracene: Contains methyl groups on the anthracene ring instead of the butyryl and dioxane substitutions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized research applications.

Properties

IUPAC Name

1-anthracen-9-yl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O3/c1-24(2)15-26-22(27-16-24)13-7-12-21(25)23-19-10-5-3-8-17(19)14-18-9-4-6-11-20(18)23/h3-6,8-11,14,22H,7,12-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRMNCVXWFNTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646080
Record name 1-(Anthracen-9-yl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-50-1
Record name 1-(Anthracen-9-yl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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